tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
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Overview
Description
tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate: is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy. This compound is of interest in various fields, including materials science and drug discovery, due to its potential as a bioisostere and its ability to enhance the properties of lead compounds.
Preparation Methods
The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Chemical Reactions Analysis
tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the difluoroacetate moiety.
Scientific Research Applications
tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, taking advantage of its unique structure and reactivity.
Medicine: Its potential to improve the pharmacokinetic properties of drugs makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic other functional groups, allowing it to bind to specific enzymes or receptors, thereby modulating their activity. This bioisosteric replacement can lead to increased solubility, potency, and metabolic stability of the compounds it is incorporated into .
Comparison with Similar Compounds
tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- tert-butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The unique aspect of this compound is its difluoroacetate moiety, which can impart distinct properties compared to other derivatives.
Properties
CAS No. |
2694744-42-6 |
---|---|
Molecular Formula |
C11H16F2O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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